Ro 04-5595 hydrochloride
Description
Ro 04-5595 hydrochloride appears to be a compound of significant scientific interest, particularly in the field of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions. For example, the synthesis of similar β-adrenoceptor agonists such as (±)-RO363.HCl includes several steps involving chlorination, amidation, and reduction processes (Iakovidis et al., 1999). The synthesis methods are typically tailored to the specific molecular structure of the compound.
Molecular Structure Analysis
Understanding the molecular structure of compounds like Ro 04-5595 hydrochloride is crucial. This involves using techniques like X-ray crystallography, as seen in studies of other chlorides and hydrochlorides (Battaglia et al., 1987). The molecular structure largely dictates the chemical and physical properties of the compound.
Chemical Reactions and Properties
Compounds like Ro 04-5595 hydrochloride typically engage in a variety of chemical reactions due to their active functional groups. For example, studies on other chlorides and hydrochlorides have shown reactions like hydrolysis and redox reactions (Hanke & Donovan, 1927).
Physical Properties Analysis
The physical properties of such compounds include solubility, melting point, and boiling point. These properties are influenced by the molecular structure and are important for determining the compound's suitability in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH, are crucial. For instance, the acidity and basicity of related chlorides have been studied, providing insights into their stability and hydrogen bond formation (Chabinyc & Brauman, 1998). These properties are essential for understanding how the compound behaves under different chemical conditions.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982243 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 04-5595 hydrochloride | |
CAS RN |
64047-73-0 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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